ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrano[4,3-b]thieno[3,2-e]pyridines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
- Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
Uniqueness
Ethyl 3-amino-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is unique due to its specific structural features, such as the propyl group at the 7-position, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 6-amino-12-propyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-3-5-10-7-12-9(8-21-10)6-11-13(17)14(16(19)20-4-2)22-15(11)18-12/h6,10H,3-5,7-8,17H2,1-2H3 |
InChI Key |
CTOHTVYOJKTIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)OCC)N |
Origin of Product |
United States |
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